Phytomonic acid

描述

produced in Lactobacillus plantarum; RN given refers to cpd without isomeric designation

Structure

3D Structure

属性

IUPAC Name |

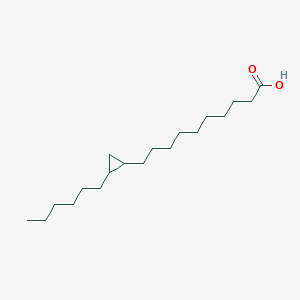

10-(2-hexylcyclopropyl)decanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O2/c1-2-3-4-10-13-17-16-18(17)14-11-8-6-5-7-9-12-15-19(20)21/h17-18H,2-16H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJKRDVKGCQRKBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1CC1CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10964568 | |

| Record name | 10-(2-Hexylcyclopropyl)decanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10964568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503-06-0 | |

| Record name | 11,12-Methyleneoctadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phytomonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-(2-Hexylcyclopropyl)decanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10964568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Absence of Phytomonic Acid Biosynthesis in Lactobacillus

A comprehensive review of current scientific literature reveals no evidence of a phytomonic acid biosynthesis pathway in bacteria of the genus Lactobacillus. this compound is structurally identical to lactobacillic acid, a cyclopropane fatty acid found in the cell membranes of several bacterial species, including some Lactobacillus strains[1][2][3][4]. The term "this compound" was initially used to describe a compound isolated from the plant pathogen Agrobacterium tumefaciens (formerly Phytomonas tumefaciens), which was later identified as being the same molecule as lactobacillic acid[2][3].

While Lactobacillus species can produce lactobacillic acid, this is distinct from the complex pathways of oxylipin synthesis found in plants and fungi that produce compounds like jasmonic acid, which are sometimes broadly grouped with other fatty acid derivatives[5][6]. Oxylipins in plants and fungi are signaling molecules typically generated through the action of enzymes like lipoxygenases and cyclooxygenases, which have not been identified in Lactobacillus[5].

This guide, therefore, pivots to address the established pathways of fatty acid metabolism in Lactobacillus, with a specific focus on the biosynthesis of lactobacillic acid, given its identical nature to the requested topic of "this compound."

Fatty Acid Metabolism in Lactobacillus

Lactobacillus species exhibit diverse capabilities in fatty acid metabolism. Many are auxotrophic for certain fatty acids, meaning they must acquire them from their environment[7]. However, they also possess pathways for de novo fatty acid synthesis and modification.

De Novo Fatty Acid Synthesis (FASII)

Lactobacilli utilize the Type II fatty acid synthesis (FASII) system, which is common in bacteria[8][9]. This pathway involves a series of enzymatic reactions to build fatty acid chains. Key genes and enzymes in this pathway for Lactobacillus plantarum include those encoding for acetyl-CoA carboxylase (ACC) subunits (accB, accC, accD, accA) and β-ketoacyl-acyl carrier protein synthase III (fabH)[8]. The FASII pathway is responsible for producing saturated fatty acids, which are essential components of the bacterial cell membrane.

Biosynthesis of Lactobacillic Acid (cis-11,12-Methyleneoctadecanoic Acid)

The defining feature of "this compound" or lactobacillic acid is its cyclopropane ring. This ring is not synthesized de novo but is formed by the modification of an existing unsaturated fatty acid incorporated into the cell membrane's phospholipids.

The biosynthesis of lactobacillic acid proceeds from the unsaturated fatty acid, cis-vaccenic acid (cis-11-octadecenoic acid). A methylene group is added across the double bond of cis-vaccenic acid to form the cyclopropane ring[2]. This reaction is catalyzed by the enzyme cyclopropane fatty acid (CFA) synthase. The methyl group donor for this reaction is S-adenosylmethionine (SAM)[2].

It is important to note that the ability to synthesize lactobacillic acid varies among Lactobacillus species. For instance, Lactobacillus fermentum and Lactobacillus buchneri have been shown to produce significant amounts of lactobacillic acid, while some strains of Lactobacillus plantarum and Lactobacillus brevis do not synthesize it, even though they can produce another cyclopropane fatty acid, dihydrosterculic acid, from oleic acid[10].

Below is a diagram illustrating the conversion of cis-vaccenic acid to lactobacillic acid.

Oxylipin Generation in Lactobacillus

While Lactobacillus does not possess the canonical pathways for complex oxylipin synthesis found in eukaryotes, some studies have shown that they can generate simpler oxylipins. For example, Lactobacillus helveticus incubated with unsaturated fatty acids like linoleic acid can produce oxidation products, including various aldehydes and alcohols[5]. The proposed mechanism involves fatty acid hydratases, as genes for lipoxygenase, dioxygenase, and cytochrome P450 have not been found in this species[5]. This indicates a distinct and less complex pathway compared to the biosynthesis of signaling molecules like jasmonic acid in plants[6].

Quantitative Data

Due to the absence of a dedicated this compound biosynthesis pathway, quantitative data comparable to that for well-established metabolic pathways is not available. However, studies on the fatty acid composition of Lactobacillus provide insights into the relative abundance of lactobacillic acid.

| Lactobacillus Species | Lactobacillic Acid (% of total fatty acids) | Dihydrosterculic Acid (% of total fatty acids) | Reference |

| L. fermentum | 21 - 34% | Present | [10] |

| L. buchneri | 21 - 34% | Present | [10] |

| L. plantarum | Not Synthesized | Present | [10] |

| L. brevis | Not Synthesized | Present | [10] |

| L. delbrueckii | Not Synthesized | Present | [10] |

This table summarizes the presence and relative abundance of cyclopropane fatty acids in various Lactobacillus species when grown in media conducive to their synthesis.

Experimental Protocols

Analysis of Cellular Fatty Acids in Lactobacillus

This section outlines a general methodology for the extraction and analysis of fatty acids from Lactobacillus cultures, adapted from protocols described in the literature[10].

Objective: To determine the fatty acid profile of a Lactobacillus strain, including the presence and quantity of lactobacillic acid.

Materials:

-

Lactobacillus culture grown to the late exponential or early stationary phase.

-

MRS broth (or other suitable growth medium), potentially supplemented with Tween 80.

-

Centrifuge and appropriate tubes.

-

Saponification reagent (e.g., NaOH in methanol).

-

Methylation reagent (e.g., BF₃ in methanol).

-

Organic solvent for extraction (e.g., hexane or a chloroform:methanol mixture).

-

Anhydrous sodium sulfate.

-

Gas chromatograph-mass spectrometer (GC-MS).

-

Fatty acid methyl ester (FAME) standards.

Procedure:

-

Cell Harvesting: Centrifuge the bacterial culture to pellet the cells. Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove residual medium.

-

Saponification: Resuspend the cell pellet in the saponification reagent. Heat the mixture in a sealed tube to hydrolyze the lipids and release the fatty acids.

-

Methylation: Cool the sample and add the methylation reagent. Heat again to convert the free fatty acids into their more volatile fatty acid methyl esters (FAMEs).

-

Extraction: After cooling, add an organic solvent and water to the sample. Vortex to mix thoroughly. Centrifuge to separate the phases. The FAMEs will partition into the organic layer.

-

Drying and Concentration: Carefully transfer the organic layer to a new tube. Dry the extract with anhydrous sodium sulfate. Concentrate the sample under a stream of nitrogen if necessary.

-

GC-MS Analysis: Inject the FAME extract into the GC-MS. The different FAMEs will be separated based on their retention times and identified by their mass spectra.

-

Quantification: Compare the retention times and mass spectra of the sample peaks to those of known FAME standards to identify and quantify the individual fatty acids. The percentage of each fatty acid can be calculated based on the total peak area.

Below is a workflow diagram for the experimental protocol.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Lactobacillic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C19H36O2 | CID 10417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Oxylipins generation in Lactobacillus helveticus in relation to unsaturated fatty acid supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Jasmonic acid biosynthesis by fungi: derivatives, first evidence on biochemical pathways and culture conditions for production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Molecular Characterization of Lactobacillus plantarum Genes for β-Ketoacyl-Acyl Carrier Protein Synthase III (fabH) and Acetyl Coenzyme A Carboxylase (accBCDA), Which Are Essential for Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. myfoodresearch.com [myfoodresearch.com]

- 10. journals.asm.org [journals.asm.org]

The Enigmatic Role of Phytanic Acid in Bacterial Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phytanic acid, a branched-chain fatty acid originating from the bacterial degradation of phytol, is well-documented for its significant metabolic and signaling roles in eukaryotes, particularly in the context of human health and disease. However, its physiological function within the bacteria that produce and encounter it remains largely unexplored. This technical guide synthesizes the current understanding of the potential roles of phytanic acid in bacterial membranes, drawing inferences from the established functions of other branched-chain fatty acids (BCFAs) and the unique lipid structures of archaea. We delve into its plausible structural role in modulating membrane fluidity and its established metabolic fate in certain bacterial species. This document provides a theoretical framework, outlines key experimental protocols for future research, and presents visual workflows and pathways to stimulate further investigation into this underexplored area of microbial physiology.

Introduction

Phytanic acid (3,7,11,15-tetramethylhexadecanoic acid) is a saturated fatty acid derived from the phytol side-chain of chlorophyll. In environments such as the rumen of herbivorous animals, gut bacteria liberate phytol from ingested plant matter and subsequently convert it to phytanic acid. While the absorption, metabolism, and pathological implications of phytanic acid in mammals are extensively studied, its direct physiological significance for the bacteria themselves is poorly understood. Does it serve as a mere metabolic byproduct, or is it an integral component of bacterial physiology, potentially incorporated into their membranes to adapt to their environment? This guide explores the latter possibility, postulating a structural role for phytanic acid in bacterial membranes based on its molecular architecture and the known functions of similar lipids.

The Established Role of Branched-Chain Fatty Acids (BCFAs) in Bacterial Membranes

Many bacterial species, particularly Gram-positive bacteria, utilize BCFAs as major components of their membrane phospholipids. These fatty acids, with their methyl branches, disrupt the orderly packing of acyl chains in the lipid bilayer. This disruption lowers the phase transition temperature of the membrane, thereby increasing its fluidity. This "homeoviscous adaptation" is critical for survival in fluctuating environmental conditions, especially at low temperatures. The general principle is that a higher proportion of BCFAs leads to a more fluid membrane, which is essential for maintaining the function of membrane-embedded proteins and transport systems.

Data Presentation: Impact of BCFAs on Bacterial Membrane Properties

While specific quantitative data for phytanic acid's effect on bacterial membranes is not available in the current literature, the following table summarizes the known effects of other BCFAs, which provides a basis for hypothesizing the potential impact of phytanic acid.

| Branched-Chain Fatty Acid Type | Exemplary Bacterial Species | Observed Effect on Membrane | Reference Context |

| iso- and anteiso-fatty acids | Bacillus subtilis, Listeria monocytogenes | Increased membrane fluidity, adaptation to cold stress | General knowledge in bacterial physiology |

| Multiple methyl-branched FAs | Mycobacterium tuberculosis | Contribution to the low permeability of the cell envelope | General knowledge in bacterial physiology |

Potential Structural Role of Phytanic Acid in Bacterial Membranes

Given its multi-branched structure, it is highly probable that phytanic acid, if incorporated into bacterial membranes, would significantly increase membrane fluidity. The four methyl groups along its acyl chain would create steric hindrance, preventing the tight packing of neighboring lipid molecules. This could be particularly advantageous for bacteria in the anaerobic and thermally stable environment of the rumen, helping to maintain optimal membrane function amidst a dense microbial community and high concentrations of various metabolic products.

A compelling line of circumstantial evidence comes from the domain Archaea. Many archaea, particularly those in extreme environments, utilize phytanyl chains as the hydrophobic core of their membrane lipids, linked via ether bonds to a glycerol backbone[1][2]. This demonstrates the evolutionary success and biophysical suitability of the phytanyl structure in forming stable and functional biological membranes.

The critical missing link is direct evidence of phytanic acid esterified to phospholipids in the membranes of the bacteria that produce it. While an older study notes the "occurrence of phytanic acid in rumen bacteria," it does not specify its molecular form or subcellular location[3].

Visualization: Proposed Incorporation of Phytanic acid

The following diagram illustrates the hypothetical incorporation of phytanic acid into a bacterial membrane phospholipid, contrasting it with a straight-chain fatty acid.

References

- 1. researchgate.net [researchgate.net]

- 2. Structural studies on archaeal phytanyl-ether lipids isolated from membranes of extreme halophiles by linear Ion-trap multiple-stage tandem mass spectrometry with electrospray ionization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Occurrence of phytanic acid in rumen bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Phytomonic Acid: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phytomonic acid, also known as lactobacillic acid, is a fascinating long-chain fatty acid characterized by the presence of a cyclopropane ring within its aliphatic chain. This unique structural feature imparts distinct chemical and physical properties that influence its biological roles, particularly in the modulation of cell membrane fluidity and in conferring resistance to cellular stressors. This technical guide provides a comprehensive overview of the structure, chemical properties, biosynthetic origins, and biological activities of this compound, with a focus on its interaction with the tumor necrosis factor-alpha (TNF-α) signaling pathway. Detailed experimental protocols for its extraction, purification, and analysis are also presented to facilitate further research and development.

Chemical Structure and Properties

This compound is systematically known as 10-(2-hexylcyclopropyl)decanoic acid. It is a saturated fatty acid with the molecular formula C₁₉H₃₆O₂. The presence of the cyclopropane ring introduces a degree of rigidity and alters the typical packing of fatty acid chains in lipid bilayers.

Structure

The chemical structure of this compound is characterized by an octadecanoic acid backbone with a methylene bridge between carbons 11 and 12, forming a cyclopropane ring. The IUPAC name is 10-(2-hexylcyclopropyl)decanoic acid.[1]

Physicochemical Properties

This compound is a solid at room temperature and is soluble in various organic solvents.[2] The cyclopropane ring, while formally a saturated feature, imparts some properties reminiscent of a double bond, influencing the molecule's shape and intermolecular interactions.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₉H₃₆O₂ | [1][2][3] |

| Molecular Weight | 296.5 g/mol | [1][2][3] |

| IUPAC Name | 10-(2-hexylcyclopropyl)decanoic acid | [1] |

| Synonyms | Lactobacillic Acid, FA 19:1 | [2][3] |

| CAS Number | 503-06-0 | [2][3] |

| Physical Form | Solid | [2] |

| Melting Point | 27.8-28.8 °C | [4] |

| Solubility | DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 35 mg/ml | [2] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

-

Mass Spectrometry (MS): GC-MS analysis reveals a molecular ion peak consistent with its molecular weight. The fragmentation pattern provides information about the aliphatic chain and the cyclopropane ring. A precursor ion with m/z of 297.2788 ([M+H]⁺) is observed in MS-MS analysis.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum shows characteristic signals for the aliphatic chain protons. The protons on the cyclopropane ring appear at unusually high field (low ppm values) due to the ring strain and anisotropic effects.

-

¹³C NMR: The carbon NMR spectrum displays distinct signals for the carboxyl carbon, the aliphatic chain carbons, and the unique upfield signals for the carbons of the cyclopropane ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum exhibits a strong absorption band corresponding to the carbonyl (C=O) stretching of the carboxylic acid group (around 1700 cm⁻¹). The C-H stretching vibrations of the aliphatic chain and the cyclopropane ring are also prominent.

Biosynthesis

The biosynthesis of this compound is understood to proceed from unsaturated fatty acid precursors. In bacteria, the cyclopropane ring is formed by the addition of a methyl group from S-adenosyl methionine (SAM) across the double bond of an unsaturated fatty acyl phospholipid, a reaction catalyzed by cyclopropane fatty acid synthase.

Caption: Biosynthesis of this compound.

Biological Significance and Signaling Pathways

This compound is a significant component of the cell membranes of certain bacteria, such as Lactobacillus species, and has also been identified in some plants.[2][5] Its primary role is in the regulation of membrane fluidity, providing stability against environmental stresses.

Modulation of Membrane Fluidity

The bent conformation imposed by the cyclopropane ring disrupts the ordered packing of fatty acid chains in the phospholipid bilayer. This increases membrane fluidity, which is crucial for maintaining cellular function under various environmental conditions, such as changes in temperature or exposure to toxic substances.

Resistance to TNF-α Mediated Cell Death

A notable biological activity of this compound is its ability to confer resistance to tumor necrosis factor-alpha (TNF-α) induced cell death.[6][7] TNF-α is a pro-inflammatory cytokine that can initiate a signaling cascade leading to apoptosis (programmed cell death).

The binding of TNF-α to its receptor (TNFR1) triggers the recruitment of adaptor proteins, such as TRADD and FADD, which in turn activate a cascade of caspases, the executive enzymes of apoptosis. It is hypothesized that this compound, by altering membrane properties, may interfere with the formation or stability of the death-inducing signaling complex (DISC) at the cell membrane, thereby inhibiting the downstream apoptotic signaling.

Caption: Inhibition of TNF-α Signaling by this compound.

Experimental Protocols

Extraction and Purification of this compound from Bacterial Cultures

This protocol outlines a general procedure for the extraction and purification of this compound from bacterial cells.

-

Cell Culture and Harvesting: Grow the bacterial strain of interest (e.g., Lactobacillus) in an appropriate liquid medium to the late logarithmic or early stationary phase. Harvest the cells by centrifugation.

-

Lipid Extraction: Resuspend the cell pellet in a solvent mixture, typically chloroform:methanol (2:1, v/v), to extract the total lipids. This is a modification of the Bligh-Dyer method.

-

Saponification: The extracted lipids are then saponified by refluxing with an alcoholic solution of a strong base (e.g., KOH in ethanol) to hydrolyze the ester linkages and release the free fatty acids.

-

Acidification and Fatty Acid Extraction: After saponification, the solution is acidified (e.g., with HCl) to protonate the fatty acid salts. The free fatty acids are then extracted into an organic solvent such as hexane or diethyl ether.

-

Purification: The crude fatty acid extract can be purified by chromatographic techniques.

-

Thin-Layer Chromatography (TLC): Preparative TLC can be used for small-scale purification.

-

Column Chromatography: For larger quantities, silica gel column chromatography is effective, eluting with a gradient of solvents (e.g., hexane with increasing proportions of ethyl acetate).

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used for high-purity isolation.

-

References

- 1. This compound | C19H36O2 | CID 10417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phytochemicals as inhibitors of tumor necrosis factor alpha and neuroinflammatory responses in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 503-06-0 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Biosynthesis of Jasmonic Acid by Several Plant Species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

The Indirect Path to Peace: Unraveling the Mechanism of TNF-α Resistance Linked to Phytomonic Acid

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tumor Necrosis Factor-alpha (TNF-α) is a potent pro-inflammatory cytokine central to the pathogenesis of numerous chronic inflammatory diseases. The search for effective TNF-α inhibitors has led to growing interest in natural compounds. Among these, phytomonic acid, a cyclopropane-containing long-chain fatty acid also known as lactobacillic acid, has been associated with TNF-α resistance. This technical guide synthesizes the current understanding of the mechanism behind this phenomenon, revealing an indirect but compelling pathway. While direct molecular interaction between this compound and the TNF-α signaling cascade has not been demonstrated, evidence points to its crucial role in the physiology of probiotic bacteria, such as Lactobacillus species, which in turn modulate the host's immune response. This document provides an in-depth exploration of the signaling pathways involved, detailed experimental protocols, and quantitative data to support further research and development in this promising area.

Introduction: this compound and the TNF-α Conundrum

This compound is a saturated fatty acid primarily produced by various bacteria, including those of the Lactobacillus genus.[1][2][3] Strains of Lactobacillus reuteri that produce this compound have been observed to inhibit TNF-α production.[4] However, a pivotal study demonstrated that purified phytomonic (lactobacillic) acid does not directly suppress TNF-α at physiologically relevant concentrations.[4] This suggests that the resistance mechanism is not a direct molecular inhibition by the fatty acid itself. Instead, the evidence points towards an indirect role mediated by the bacteria that synthesize it.

The leading hypothesis is that the synthesis of this compound, catalyzed by cyclopropane fatty acid synthase, alters the bacterial cell membrane's composition and fluidity.[4] This altered membrane physiology is thought to be crucial for the secretion of other, yet-unidentified, immunomodulatory molecules that are the true effectors of TNF-α inhibition.[4] Concurrently, various components of these probiotic bacteria are known to directly interact with host cell signaling pathways, most notably NF-κB and STAT3, which are central to the TNF-α response.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of Lactobacillus species (known producers of this compound) on TNF-α-related signaling.

Table 1: Effect of Lactobacillus Species on TNF-α-Induced Cellular Responses

| Cell Line | Lactobacillus Strain | Treatment | Measured Parameter | Result | Reference |

| Caco-2 | L. acidophilus LA1 | Pre-treatment before TNF-α | Intestinal Tight Junction Permeability | Prevention of TNF-α-induced increase | [5][6] |

| THP-1 | L. reuteri ATCC PTA 6475 | Supernatant | LPS-induced TNF-α production | Suppression | [4] |

| RAW 264.7 | L. rhamnosus GG | Conditioned Media | LPS-induced TNF-α production | Significant inhibition | [7][8] |

| AGS | L. plantarum ZJ316 | Live bacteria | H. pylori-induced TNF-α expression | Reduction | [9] |

Table 2: Modulation of NF-κB and STAT3 Signaling by Lactobacillus Species

| Cell Line | Lactobacillus Strain | Target Pathway | Key Modulated Protein | Effect | Reference |

| Caco-2 | L. acidophilus LA1 | NF-κB | p65 nuclear translocation | Inhibition | [5][6] |

| AGS | L. plantarum ZJ316 | NF-κB | IκBα degradation | Prevention | [9] |

| Intestinal Epithelial Cells | Lactobacillus species | STAT3 | STAT3 | Activation (leading to IL-22 secretion) | [10] |

| Macrophages | L. johnsonii | STAT3 | STAT3 | Activation (leading to IL-10 release) | [3] |

Signaling Pathways Implicated in TNF-α Resistance

The resistance to TNF-α conferred by this compound-producing bacteria is primarily understood through the modulation of two key signaling pathways in the host cell: the NF-κB pathway and the STAT3 pathway.

Inhibition of the NF-κB Signaling Pathway

The canonical NF-κB pathway is a primary route for TNF-α-induced inflammation. Lactobacillus species have been shown to interfere with this pathway at several points.

Caption: Lactobacillus-mediated inhibition of the TNF-α-induced NF-κB pathway.

As depicted, components from Lactobacillus can activate Toll-like receptor 2 (TLR2), leading to the activation of PI3K.[5][6] PI3K, in turn, can inhibit the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα. This sequesters the NF-κB dimer (p65/p50) in the cytoplasm, blocking its translocation to the nucleus and thereby preventing the transcription of pro-inflammatory genes.[5][6][9]

Modulation of the STAT3 Signaling Pathway

The STAT3 pathway is also implicated in the immunomodulatory effects of Lactobacillus.

Caption: STAT3 activation by Lactobacillus promotes intestinal epithelial integrity.

Lactobacillus can stimulate lamina propria lymphocytes to secrete IL-22.[10] IL-22 then binds to its receptor on intestinal epithelial cells, leading to the phosphorylation and activation of STAT3. Activated STAT3 translocates to the nucleus and promotes the expression of genes involved in epithelial cell regeneration and anti-inflammatory responses, thereby strengthening the intestinal barrier and contributing to an anti-inflammatory environment.[10]

Proposed Indirect Mechanism of this compound

The role of this compound is conceptualized as a facilitator for the release of the bacterial components that execute the above-mentioned signaling modulations.

Caption: Proposed indirect mechanism of this compound in TNF-α resistance.

This workflow illustrates that the synthesis of this compound and its integration into the bacterial membrane is a prerequisite for the effective secretion of bioactive molecules that ultimately confer TNF-α resistance in the host.

Key Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: Caco-2 (human colorectal adenocarcinoma), THP-1 (human monocytic), RAW 264.7 (murine macrophage).

-

Culture Conditions: Cells are maintained in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

-

Treatment: For experiments, cells are seeded to a desired confluency. Probiotic treatments involve either live bacteria at a specific multiplicity of infection (MOI), bacterial conditioned media (supernatant), or purified bacterial components. For TNF-α challenge, recombinant human or murine TNF-α is added to the culture medium at concentrations typically ranging from 10-100 ng/mL.

Western Blot for NF-κB and STAT3 Activation

-

Protein Extraction: Following treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies against phospho-p65, total p65, phospho-STAT3, total STAT3, IκBα, or β-actin.

-

Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

-

Sample Collection: Cell culture supernatants are collected after the treatment period.

-

Assay Procedure: A commercial ELISA kit for TNF-α is used according to the manufacturer's instructions. Briefly, standards and samples are added to a microplate pre-coated with a capture antibody.

-

Detection: A biotin-conjugated detection antibody is added, followed by an avidin-HRP conjugate.

-

Substrate Addition: A substrate solution (e.g., TMB) is added to develop the color.

-

Measurement: The reaction is stopped, and the optical density is measured at 450 nm using a microplate reader. Cytokine concentrations are calculated from the standard curve.

Conclusion and Future Directions

The resistance to TNF-α associated with this compound is an indirect mechanism, intricately linked to the physiology of the probiotic bacteria that produce it. While this compound itself does not appear to be the direct inhibitor, its synthesis is critical for enabling Lactobacillus to secrete the necessary immunomodulatory factors. These factors then interact with host cell signaling pathways, primarily by inhibiting NF-κB activation and modulating STAT3 signaling, to create an anti-inflammatory environment.

Future research should focus on identifying the specific immunomodulatory molecules secreted by these bacteria. Isolating and characterizing these compounds could lead to the development of novel, targeted therapies for TNF-α-mediated diseases, offering the potential for high efficacy with a favorable safety profile characteristic of probiotics. Understanding the precise structural changes in the bacterial membrane induced by this compound and how this facilitates secretion will also be a critical area of investigation.

References

- 1. Frontiers | The NF-κB Signaling Pathway, the Microbiota, and Gastrointestinal Tumorigenesis: Recent Advances [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Cyclopropane fatty acid synthase mutants of probiotic human-derived Lactobacillus reuteri are defective in TNF inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lactobacillus acidophilus inhibits the TNF-α-induced increase in intestinal epithelial tight junction permeability via a TLR-2 and PI3K-dependent inhibition of NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lactobacillus acidophilus inhibits the TNF-α-induced increase in intestinal epithelial tight junction permeability via a TLR-2 and PI3K-dependent inhibition of NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lactobacillus rhamnosus GG decreases TNF-alpha production in lipopolysaccharide-activated murine macrophages by a contact-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lactobacillus-rhamnosus-gg-decreases-tnf-alpha-production-in-lipopolysaccharide-activated-murine-macrophages-by-a-contact-independent-mechanism - Ask this paper | Bohrium [bohrium.com]

- 9. Lactic acid bacteria target NF-κB signaling to alleviate gastric inflammation - Food & Function (RSC Publishing) [pubs.rsc.org]

- 10. Lactobacillus accelerates ISCs regeneration to protect the integrity of intestinal mucosa through activation of STAT3 signaling pathway induced by LPLs secretion of IL-22 - PubMed [pubmed.ncbi.nlm.nih.gov]

Phytomonic Acid: A Technical Guide to its Role as a Biomarker for Microbial Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phytomonic acid, also known as lactobacillic acid, is a cyclopropane fatty acid (CFA) found in the cell membranes of a variety of bacteria. Its presence and concentration are indicative of specific microbial populations and their physiological state, making it a promising biomarker for microbial activity. This technical guide provides an in-depth overview of this compound, its biochemical basis as a biomarker, quantitative data on its prevalence, detailed experimental protocols for its analysis, and a discussion of its potential applications in research and drug development. The modification of membrane fluidity and the response to environmental stressors, such as changes in pH, are key functions of this fatty acid, positioning it as a marker for microbial adaptation and stationary phase growth.

Introduction to this compound (Lactobacillic Acid)

This compound is a 19-carbon cyclopropane fatty acid with the IUPAC name 10-(2-hexylcyclopropyl)decanoic acid.[1] It is synthesized by the addition of a methylene group across the double bond of the monounsaturated fatty acid, vaccenic acid, a common component of bacterial cell membranes. This structural modification results in a fatty acid with unique physicochemical properties that influence membrane fluidity and stability.

Initially identified in Lactobacillus species, this compound has since been found in a range of Gram-positive and Gram-negative bacteria, as well as some protozoa and plant seed oils.[2] Its synthesis is typically initiated as bacterial cultures enter the late logarithmic and stationary phases of growth, or in response to environmental stresses such as low pH. This regulation of its production is central to its utility as a biomarker for the physiological state of microbial populations.

Quantitative Data on this compound in Bacteria

The abundance of this compound can vary significantly between bacterial species and is influenced by culture conditions. The following table summarizes the reported concentrations of this compound in various bacteria, providing a baseline for its potential as a quantitative biomarker.

| Bacterial Species | Relative Abundance (% of Total Fatty Acids) | Growth Conditions / Notes |

| Lactobacillus fermentum | 21 - 34% | Not specified |

| Lactobacillus buchneri | 21 - 34% | Not specified |

| Lactobacillus casei | Increased proportion upon acid adaptation | Acid-adapted for 10-20 min at pH 4.5 |

| Agrobacterium tumefaciens | Significant quantities present | - |

| Escherichia coli | Increases in stationary phase and under acid stress | Synthesis is partially dependent on the RpoS sigma factor |

Experimental Protocols

The analysis of this compound as a microbial biomarker typically involves the extraction of total fatty acids from a sample, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Protocol for Extraction and FAMEs Preparation

This protocol is a standard method for the preparation of FAMEs from bacterial cells for GC-MS analysis.

Materials:

-

Bacterial cell pellet

-

Reagent 1 (Saponification): 45g NaOH, 150ml methanol, 150ml distilled water

-

Reagent 2 (Methylation): 325ml 6.0N HCl, 275ml methanol

-

Reagent 3 (Extraction): 200ml hexane, 200ml methyl tert-butyl ether

-

Reagent 4 (Base Wash): 10.8g NaOH in 900ml distilled water

-

Glass tubes with Teflon-lined caps

-

Water bath or heating block

-

Vortex mixer

-

Clinical rotator

-

Pipettes

-

Gas chromatography vials

Procedure:

-

Harvesting Cells: Harvest bacterial cells from culture by centrifugation to obtain a cell pellet. For standardization, it is recommended to harvest cells at a specific growth phase (e.g., stationary phase).

-

Saponification:

-

Add 1.0 ml of Reagent 1 to the cell pellet in a glass tube.

-

Securely cap the tube and vortex briefly.

-

Heat in a boiling water bath for 5 minutes.

-

Vortex vigorously for 5-10 seconds and return to the water bath for a total of 30 minutes.

-

Cool the tube to room temperature.

-

-

Methylation:

-

Add 2.0 ml of Reagent 2 to the cooled tube.

-

Recap and vortex briefly.

-

Heat at 80°C for 10 minutes.

-

Cool the tube to room temperature.

-

-

Extraction:

-

Add 1.25 ml of Reagent 3 to the cooled tube.

-

Recap and mix by gentle tumbling on a clinical rotator for 10 minutes.

-

Allow the phases to separate. The upper organic phase contains the FAMEs.

-

-

Base Wash:

-

Transfer the upper organic phase to a new tube.

-

Add 3.0 ml of Reagent 4.

-

Recap and mix by tumbling for 5 minutes.

-

Allow the phases to separate.

-

-

Sample Collection:

-

Carefully transfer the upper organic phase containing the FAMEs to a GC vial.

-

The sample is now ready for GC-MS analysis.

-

GC-MS Analysis

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for FAME analysis (e.g., HP-5ms, DB-5ms)

Typical GC Conditions:

-

Injector Temperature: 250°C

-

Oven Program:

-

Initial temperature: 170°C, hold for 2 minutes

-

Ramp: 5°C/minute to 270°C, hold for 5 minutes

-

-

Carrier Gas: Helium

-

Flow Rate: 1 ml/minute

Typical MS Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Range: m/z 50-550

Quantification: Quantification of this compound methyl ester can be achieved by using an internal standard (e.g., a fatty acid not present in the sample) and generating a calibration curve with a pure standard of lactobacillic acid.

Signaling Pathways and Logical Relationships

Biosynthetic Pathway of this compound

This compound is synthesized from the precursor vaccenic acid, a common unsaturated fatty acid in bacteria. The key enzymatic step is the addition of a methylene bridge across the double bond of vaccenic acid. This reaction is catalyzed by the enzyme cyclopropane-fatty-acyl-phospholipid synthase.

Caption: Biosynthesis of this compound from acetyl-CoA.

Experimental Workflow for this compound Analysis

The following diagram illustrates the general workflow for the analysis of this compound from a microbial sample.

Caption: General workflow for this compound analysis.

Applications and Future Directions

The ability to quantify this compound has several potential applications for researchers and drug development professionals:

-

Monitoring Microbial Growth and Stress: Changes in this compound levels can serve as a biomarker for the transition of bacterial populations into a stationary phase or their response to environmental stressors. This could be valuable in studies of microbial physiology and adaptation.

-

Assessing Antimicrobial Efficacy: The efficacy of antimicrobial agents that target the cell membrane or fatty acid synthesis could be evaluated by monitoring changes in the this compound profile of treated bacteria.

-

Characterizing Complex Microbial Communities: As this compound is characteristic of certain bacterial groups, its presence and abundance in complex samples (e.g., gut microbiota, environmental biofilms) could provide insights into community structure and function.

-

Drug Discovery: The enzyme responsible for this compound synthesis, cyclopropane-fatty-acyl-phospholipid synthase, could be a novel target for the development of new antimicrobial drugs.

Future research should focus on expanding the database of this compound concentrations across a wider range of microbial species and environmental conditions. Furthermore, the development of more rapid and high-throughput analytical methods beyond GC-MS would enhance its utility as a routine biomarker in various research and clinical settings.

Conclusion

This compound (lactobacillic acid) is an emerging biomarker with significant potential for the study of microbial activity and physiology. Its regulated synthesis in response to growth phase and environmental stress provides a valuable window into the state of bacterial populations. The detailed protocols and data presented in this guide offer a foundation for researchers and drug development professionals to incorporate the analysis of this compound into their studies, paving the way for new insights into microbial life and the development of novel therapeutic strategies.

References

Technical Guide: Identification and Characterization of Genes in the Jasmonic Acid Biosynthetic Pathway

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Jasmonic acid (JA) and its derivatives, collectively known as jasmonates (JAs), are lipid-derived plant hormones that play critical roles in regulating plant growth, development, and responses to biotic and abiotic stress.[1][2][3] Understanding the genetic basis of JA biosynthesis is crucial for developing strategies to enhance crop resilience and for identifying novel targets for therapeutic intervention. This guide provides an in-depth overview of the core genes involved in JA synthesis, detailed protocols for their identification and characterization, and a summary of the JA signaling pathway.

The Jasmonic Acid Biosynthetic Pathway

The biosynthesis of jasmonic acid is a well-characterized pathway that begins with the release of α-linolenic acid (α-LeA) from chloroplast membranes.[4] The process occurs across three cellular compartments: the chloroplast, the peroxisome, and the cytoplasm.[3] The primary enzymes and their corresponding genes are central to the pathway's function.

The synthesis is initiated by the oxygenation of α-linolenic acid by Lipoxygenase (LOX) .[1] The resulting product is then converted by Allene Oxide Synthase (AOS) and subsequently by Allene Oxide Cyclase (AOC) to form 12-oxo-phytodienoic acid (OPDA).[1][2] OPDA is then transported to the peroxisome, where it is reduced by 12-Oxophytodienoate Reductase 3 (OPR3) .[1][5] The final steps involve three cycles of β-oxidation to yield (+)-7-epi-jasmonic acid.[5]

Quantitative Analysis of Gene Expression

The identification of genes involved in JA synthesis often begins with analyzing their expression patterns in response to specific stimuli, such as mechanical wounding or treatment with methyl-jasmonate (MeJA), a volatile derivative of JA.[1] Quantitative real-time PCR (qRT-PCR) is a standard technique for this purpose.

Table 1: Expression of JA Biosynthesis Genes in Wheat Shoots after MeJA Treatment

This table summarizes the fold-change in the expression of key JA biosynthesis genes in wheat seedlings at various time points after treatment with methyl-jasmonate (MeJA), as determined by qRT-PCR.

| Gene | Encoded Enzyme | 24h Post-Treatment (Fold Change) | 48h Post-Treatment (Fold Change) | 72h Post-Treatment (Fold Change) | Reference |

| TaAOS | Allene Oxide Synthase | Induced | - | - | [1] |

| TaAOC1 | Allene Oxide Cyclase | - | 2.0 | - | [1] |

| TaOPR1 | Oxophytodienoate Reductase 1 | 2.0 | - | 4.8 | [1] |

| TaOPR3 | Oxophytodienoate Reductase 3 | Greatly Induced | Greatly Induced | Greatly Induced | [1] |

| Data derived from studies on 10-day-old bread wheat seedlings. "-" indicates data not reported as significant at that time point. |

Table 2: Expression of JA Biosynthesis Genes in Salvia miltiorrhiza after Wounding

This table shows the relative expression levels of JA biosynthesis genes in S. miltiorrhiza at different time points following mechanical wounding.

| Gene Family | 3h Post-Wounding (Relative Expression) | 6h Post-Wounding (Relative Expression) | 12h Post-Wounding (Relative Expression) | Reference |

| SmLOX | Significantly Upregulated | Peak Expression | Decreasing | [6] |

| SmAOS | Significantly Upregulated | Peak Expression | Decreasing | [6] |

| SmAOC | Significantly Upregulated | Peak Expression | Decreasing | [6] |

| SmOPR | Significantly Upregulated | Peak Expression | Decreasing | [6] |

| Expression levels were measured by qRT-PCR and compared to a 0h control.[6] |

Experimental Protocols for Gene Identification and Characterization

A multi-step approach is required to definitively identify and confirm the function of a gene in the JA biosynthesis pathway. This typically involves bioinformatics, gene expression analysis, and functional characterization through reverse genetics.

Protocol 3.1: Gene Identification via Homology and Expression Analysis

This protocol outlines the initial steps of identifying a candidate gene and verifying its expression profile.

-

Bioinformatic Identification:

-

Objective: Identify putative JA biosynthesis genes in a target species using known sequences from model organisms like Arabidopsis thaliana.

-

Procedure:

-

Obtain protein sequences for known JA genes (e.g., AtAOS, AtAOC3, AtOPR3) from a database such as TAIR or NCBI.

-

Perform a BLASTp or tBLASTn search against the genome or transcriptome of the target species.

-

Identify candidate genes based on high sequence similarity and conserved protein domains (e.g., Cytochrome P450 domain for AOS, lipoxygenase domain for LOX).[7]

-

Analyze the promoter regions of candidate genes for stress-responsive and hormone-responsive cis-regulatory elements using tools like PlantCARE.[6][8]

-

-

-

Quantitative Real-Time PCR (qRT-PCR) for Expression Profiling:

-

Objective: To quantify the expression of the candidate gene in response to a JA-inducing stimulus.

-

Materials: Plant tissue, liquid nitrogen, RNA extraction kit, DNase I, cDNA synthesis kit, qPCR master mix, gene-specific primers, qPCR instrument.

-

Procedure:

-

Treatment: Grow plants under controlled conditions. Apply a stimulus (e.g., mechanical wounding with forceps or treatment with 100 µM MeJA). Collect tissue samples at various time points (e.g., 0h, 1h, 3h, 6h, 12h, 24h).[6] Immediately freeze in liquid nitrogen.

-

RNA Extraction: Extract total RNA from ~100 mg of ground tissue using a suitable kit, following the manufacturer's instructions.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase and oligo(dT) or random primers.

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and gene-specific forward and reverse primers. Include a housekeeping gene (e.g., Actin or Ubiquitin) for normalization.

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, comparing the expression in treated samples to the 0h control. A significant upregulation post-treatment suggests involvement in the JA pathway.[9]

-

-

Protocol 3.2: Functional Analysis Using Reverse Genetics

This protocol describes how to confirm a gene's function using a knockout mutant.

-

Objective: To determine the biological function of the candidate gene by analyzing the phenotype of a plant in which the gene is disrupted.

-

Materials: Seeds of a knockout mutant line (e.g., T-DNA insertion line from a stock center like ABRC), wild-type (WT) control seeds, PCR reagents, equipment for plant phenotyping, and access to a mass spectrometry facility.

-

Procedure:

-

Mutant Acquisition and Validation:

-

Obtain seeds for a T-DNA insertion line corresponding to the candidate gene.

-

Grow the plants and extract genomic DNA.

-

Confirm the T-DNA insertion site and identify homozygous knockout individuals using PCR with a combination of gene-specific and T-DNA border primers.

-

Confirm the absence of the gene transcript in the homozygous knockout line using RT-PCR.

-

-

Phenotypic Analysis:

-

Grow homozygous knockout and WT plants side-by-side under normal and stress conditions.

-

Observe for phenotypes associated with JA deficiency, such as male sterility (defective pollen), increased susceptibility to herbivores or necrotrophic pathogens, or altered root growth.[4][10] A mutation in an AOS gene, for example, can result in male sterility.[9]

-

-

Metabolite Profiling (JA Quantification):

-

Collect tissue from both knockout and WT plants before and after a JA-inducing treatment (e.g., wounding).

-

Extract and purify phytohormones from the tissue.

-

Quantify the levels of JA and its precursor OPDA using a highly sensitive method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12]

-

A significant reduction or absence of JA accumulation in the knockout mutant upon induction provides strong evidence that the gene is essential for JA biosynthesis.[5]

-

-

Jasmonic Acid Signaling

Once synthesized, JA is typically converted to its biologically active form, jasmonoyl-L-isoleucine (JA-Ile), by the enzyme JASMONATE RESISTANT 1 (JAR1) .[9] The JA-Ile molecule acts as a ligand that facilitates the interaction between its receptor, CORONATINE INSENSITIVE 1 (COI1) , and a JASMONATE ZIM-DOMAIN (JAZ) repressor protein.[3] This interaction targets the JAZ protein for degradation by the 26S proteasome, releasing transcription factors (e.g., MYC2 ) that activate the expression of JA-responsive genes.[1][3]

References

- 1. Development of marker genes for jasmonic acid signaling in shoots and roots of wheat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. pflanzenphysiologie.uni-hohenheim.de [pflanzenphysiologie.uni-hohenheim.de]

- 6. Identification and Characterization of Jasmonic Acid Biosynthetic Genes in Salvia miltiorrhiza Bunge - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. BIOSYNTHESIS AND ACTION OF JASMONATES IN PLANTS | Annual Reviews [annualreviews.org]

- 11. Plant Hormones. Methods and Protocols, 2nd edn - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Quantification of Jasmonic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are lipid-derived signaling molecules crucial in regulating plant growth, development, and defense mechanisms.[1][2][3] Their role in mediating plant responses to biotic and abiotic stresses makes them a key target for research in agriculture and drug development.[2][4][5] This application note provides a detailed protocol for the quantification of jasmonic acid in plant tissues using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers sample extraction, purification, derivatization, and GC-MS analysis.

Introduction

Jasmonates are vital phytohormones that orchestrate a wide array of physiological processes in plants, including defense against herbivores and pathogens, as well as responses to environmental stresses such as wounding and ozone exposure.[2][4] The jasmonic acid signaling pathway is a complex network involving the biosynthesis of JA from linolenic acid, its subsequent conjugation to amino acids like isoleucine to form the bioactive JA-Ile, and the downstream activation of transcription factors that regulate the expression of defense-related genes.[1][3][4]

Accurate quantification of jasmonic acid is essential for understanding its physiological roles and for developing strategies to enhance plant resilience and discover novel therapeutic agents. Gas chromatography-mass spectrometry is a powerful analytical technique for this purpose, offering high sensitivity and selectivity.[6][7] However, due to the low volatility of jasmonic acid, a derivatization step is typically required to convert it into a more volatile compound suitable for GC analysis.[7]

Jasmonic Acid Signaling Pathway

The jasmonic acid signaling cascade is initiated by various developmental and environmental cues. This leads to the biosynthesis of JA, which is then converted to its biologically active form, JA-Ile. JA-Ile promotes the interaction between the JAZ (Jasmonate-ZIM domain) repressor proteins and the F-box protein COI1, a component of the SCF-COI1 ubiquitin E3 ligase complex.[1] This interaction leads to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome. The degradation of JAZ repressors releases transcription factors, such as MYC2, allowing them to activate the expression of JA-responsive genes.[1][4]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Jasmonic Acid Signaling Pathway in Response to Abiotic Stresses in Plants | Semantic Scholar [semanticscholar.org]

- 6. Quantification of jasmonic acid by capillary gas chromatography-negative chemical ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

Application Notes and Protocols: Extraction of Lactobacillic Acid (formerly Phytomonic Acid) from Bacterial Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Historically referred to as phytomonic acid, lactobacillic acid is a cyclopropane fatty acid (CFA) found in the cell membranes of various bacterial species, notably within the genera Lactobacillus and Agrobacterium. This fatty acid is synthesized by the addition of a methylene group across the double bond of cis-vaccenic acid, a modification that influences membrane fluidity and resistance to environmental stresses. The unique structure and physiological role of lactobacillic acid make it a compound of interest in microbiology and for potential applications in drug development.

These application notes provide a comprehensive protocol for the extraction of lactobacillic acid from bacterial cultures, focusing on the widely adopted Bligh and Dyer method. Additionally, quantitative data on fatty acid composition and extraction yields are presented, alongside a diagram of the biosynthetic pathway.

Data Presentation

Table 1: Typical Fatty Acid Composition of Lactobacillus Species Containing Lactobacillic Acid

| Fatty Acid | Abbreviation | Percentage of Total Fatty Acids (%) |

| Myristic Acid | C14:0 | 5 - 10 |

| Palmitic Acid | C16:0 | 25 - 35 |

| Palmitoleic Acid | C16:1 | 5 - 15 |

| Stearic Acid | C18:0 | < 5 |

| Oleic Acid | C18:1c9 | 10 - 20 |

| cis-Vaccenic Acid | C18:1c11 | 15 - 25 |

| Lactobacillic Acid | C19:0cyc11 | 21 - 34 [1][2] |

| Dihydrosterculic Acid | C19:0cyc9 | < 5 |

Note: The exact fatty acid composition can vary depending on the bacterial strain, growth phase, and culture conditions.[1]

Table 2: Comparison of Lipid Extraction Yield from Microbial Biomass using the Classical Bligh and Dyer Method and a Greener Solvent System

| Extraction Method | Solvent System | Relative Lipid Yield (%) |

| Classical Bligh and Dyer | Chloroform/Methanol/Water | 100 |

| Greener Bligh and Dyer | Ethyl Acetate/Ethanol/Water | ~95-100[3] |

Experimental Protocols

Protocol 1: Extraction of Total Lipids from Bacterial Culture using a Modified Bligh and Dyer Method

This protocol details the extraction of total lipids, including lactobacillic acid, from a bacterial culture.

Materials:

-

Bacterial culture (e.g., Agrobacterium tumefaciens or Lactobacillus sp.)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Methanol (HPLC grade)

-

Chloroform (HPLC grade)

-

0.9% NaCl solution (or water)

-

Centrifuge and centrifuge tubes

-

Glass vials

-

Rotary evaporator or nitrogen stream evaporator

-

Vortex mixer

Procedure:

-

Cell Harvesting:

-

Harvest bacterial cells from the culture medium by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Discard the supernatant.

-

-

Cell Washing:

-

Resuspend the cell pellet in an equal volume of cold PBS.

-

Centrifuge again at 5,000 x g for 15 minutes at 4°C and discard the supernatant. Repeat this washing step twice to remove any residual medium.

-

-

Lipid Extraction (Bligh and Dyer Method):

-

For each 1 g of wet cell pellet, add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.

-

Vortex the mixture vigorously for 15 minutes to ensure thorough mixing and cell lysis.

-

Add 1.25 mL of chloroform and vortex for 1 minute.

-

Add 1.25 mL of 0.9% NaCl solution and vortex for another minute.

-

Centrifuge the mixture at 2,000 x g for 10 minutes to separate the phases. Two distinct layers will form: an upper aqueous (methanol-water) layer and a lower organic (chloroform) layer containing the lipids. A protein disk may be visible between the two layers.

-

Carefully collect the lower chloroform layer using a glass Pasteur pipette and transfer it to a clean glass vial.

-

To maximize the yield, a second extraction can be performed by adding another 2 mL of chloroform to the remaining aqueous layer and cell debris, vortexing for 1 minute, centrifuging, and collecting the lower chloroform phase. Combine this with the first extract.

-

-

Solvent Evaporation:

-

Evaporate the chloroform from the collected lipid extract using a rotary evaporator or a gentle stream of nitrogen. This will yield the total lipid extract as a residue.

-

-

Storage:

-

The dried lipid extract can be stored at -20°C under a nitrogen atmosphere to prevent oxidation prior to further analysis.

-

Protocol 2: Preparation of Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

For the specific analysis and quantification of lactobacillic acid, the extracted lipids are typically converted to their corresponding fatty acid methyl esters (FAMEs).

Materials:

-

Dried total lipid extract

-

0.5 M methanolic NaOH

-

14% Boron trifluoride (BF3) in methanol

-

Hexane (GC grade)

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

GC vials

Procedure:

-

Saponification and Methylation:

-

Resuspend the dried lipid extract in 1 mL of 0.5 M methanolic NaOH.

-

Heat the mixture at 100°C for 5 minutes in a sealed tube.

-

After cooling, add 2 mL of 14% BF3 in methanol.

-

Heat again at 100°C for 5 minutes.

-

-

Extraction of FAMEs:

-

After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated NaCl solution.

-

Vortex thoroughly for 1 minute.

-

Centrifuge at 1,000 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper hexane layer containing the FAMEs to a new tube.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

-

Analysis:

-

The resulting FAMEs in hexane are ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of lactobacillic acid.

-

Mandatory Visualization

Caption: Biosynthesis of Lactobacillic Acid.

Caption: Experimental Workflow for Lipid Extraction.

References

Synthesis of Phytomonic Acid Analogues for Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytomonic acid, also known as lactobacillic acid, is a cyclopropane-containing fatty acid found in various bacteria and plants. Its unique chemical structure, featuring a strained cyclopropane ring, has garnered interest in the scientific community for its potential biological activities. The structural similarity of this compound to jasmonates, a class of plant hormones involved in defense and development, suggests that its analogues could modulate important signaling pathways in various organisms. This document provides detailed application notes and protocols for the synthesis and evaluation of this compound analogues for research purposes, including their potential as novel therapeutic agents.

I. Synthesis of this compound Analogues

The synthesis of this compound analogues generally involves the creation of a cyclopropane ring within a long-chain fatty acid backbone. Several methods can be employed for cyclopropanation, with the Simmons-Smith reaction and its variations being a common and effective approach.

Experimental Protocol: Synthesis of (±)-17-methyl-cis-4,5-methyleneoctadecanoic acid

This protocol is adapted from the synthesis of a related cyclopropane fatty acid and can be modified to produce various this compound analogues.

Materials:

-

1-bromo-12-methyltridecane

-

3-butyn-1-ol

-

n-Butyllithium (n-BuLi)

-

Hexamethylphosphoramide (HMPA)

-

Lindlar's catalyst (or P-2 Ni catalyst)

-

Hydrogen gas

-

Pyridinium chlorochromate (PCC) or Dess-Martin periodinane

-

(Carbethoxymethylene)triphenylphosphorane

-

Diiodomethane (CH₂I₂)

-

Diethylzinc (Et₂Zn) or Zinc-copper couple (Zn-Cu)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Anhydrous solvents (THF, CH₂Cl₂, etc.)

-

Standard laboratory glassware and equipment for organic synthesis

Procedure:

-

Alkylation of 3-butyn-1-ol:

-

Dissolve 3-butyn-1-ol in anhydrous THF and cool to -78 °C.

-

Add n-BuLi dropwise and stir for 30 minutes.

-

Add HMPA followed by a solution of 1-bromo-12-methyltridecane in THF.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether.

-

Purify the resulting alkyne-alcohol by column chromatography.

-

-

Partial Hydrogenation to the cis-Alkene:

-

Dissolve the alkyne-alcohol in a suitable solvent (e.g., hexane or ethanol).

-

Add Lindlar's catalyst (or P-2 Ni).

-

Hydrogenate the mixture under a hydrogen atmosphere until the starting material is consumed (monitor by TLC or GC).

-

Filter the catalyst and concentrate the solvent to obtain the cis-alkene-alcohol.

-

-

Cyclopropanation (Simmons-Smith Reaction):

-

Dissolve the cis-alkene-alcohol in anhydrous CH₂Cl₂.

-

Add a solution of diethylzinc followed by diiodomethane at 0 °C.

-

Stir the reaction at room temperature overnight.

-

Carefully quench the reaction with saturated aqueous NH₄Cl.

-

Extract the product with CH₂Cl₂ and purify by column chromatography to yield the cyclopropyl alcohol.

-

-

Oxidation to the Aldehyde:

-

Dissolve the cyclopropyl alcohol in CH₂Cl₂.

-

Add PCC or Dess-Martin periodinane and stir at room temperature until the alcohol is consumed.

-

Filter the reaction mixture and concentrate to obtain the crude aldehyde.

-

-

Wittig Reaction to form the α,β-Unsaturated Ester:

-

Dissolve the crude aldehyde in an appropriate solvent.

-

Add (carbethoxymethylene)triphenylphosphorane and stir at room temperature.

-

Monitor the reaction by TLC. Upon completion, purify the product by column chromatography.

-

-

Saponification to the Carboxylic Acid:

-

Dissolve the ester in a mixture of ethanol and water.

-

Add an excess of NaOH and heat the mixture to reflux.

-

After the reaction is complete, cool the mixture and acidify with HCl.

-

Extract the carboxylic acid with diethyl ether and purify by recrystallization or chromatography to obtain the final this compound analogue.

-

II. Biological Activity of this compound Analogues

This compound analogues are being investigated for a range of biological activities, including antimicrobial and anticancer effects. The presence of the cyclopropane ring can influence membrane fluidity and interactions with cellular proteins.

Quantitative Data on Biological Activity

The following table summarizes the reported biological activity of a this compound analogue. Further research is needed to expand this dataset with a wider range of analogues and biological targets.

| Compound ID | Analogue Structure | Target Organism/Cell Line | Biological Activity | IC₅₀ Value | Reference |

| PAA-1 | (±)-17-methyl-cis-4,5-methyleneoctadecanoic acid | Leishmania donovani promastigotes | Cytotoxicity | 300.2 ± 4.2 µM | [1] |

III. Experimental Protocols for Biological Assays

A. Anticancer Activity Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the this compound analogues in culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

B. Antimicrobial Activity Assessment (Broth Microdilution Assay)

Principle: This assay determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

-

Compound Dilution: Prepare serial dilutions of the this compound analogues in the broth in a 96-well plate.

-

Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

IV. Signaling Pathways and Potential Protein Targets

The biological effects of this compound analogues are likely mediated through their interaction with specific cellular signaling pathways and protein targets. Given their structural similarity to jasmonic acid, the jasmonate signaling pathway is a primary area of investigation.

Jasmonate Signaling Pathway

The jasmonate signaling pathway is a crucial plant defense pathway activated in response to biotic and abiotic stresses. The core of this pathway involves the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins, which leads to the activation of transcription factors (TFs) like MYC2, ultimately resulting in the expression of defense-related genes. The F-box protein CORONATINE INSENSITIVE 1 (COI1) is a key component of the SCFCOI1 E3 ubiquitin ligase complex that targets JAZ proteins for degradation upon binding to the active form of jasmonate, jasmonoyl-isoleucine (JA-Ile).

It is hypothesized that this compound analogues may act as mimics of jasmonates, thereby modulating the activity of the jasmonate signaling pathway.

Potential Protein Targets

-

Cyclopropane Fatty Acid (CFA) Synthase: This enzyme is responsible for the biosynthesis of cyclopropane fatty acids in bacteria.[2] Analogues of this compound could potentially act as inhibitors of this enzyme, leading to antimicrobial effects.

-

Components of the Jasmonate Signaling Pathway:

-

COI1: this compound analogues could potentially bind to the COI1 protein, either promoting or inhibiting the degradation of JAZ repressors.

-

JAZ proteins: Direct interaction with JAZ proteins could stabilize or destabilize them, thereby affecting downstream signaling.

-

-

Other Lipid-Binding Proteins: The fatty acid nature of these analogues suggests they may interact with other proteins involved in lipid metabolism and signaling.

V. Visualizations

Diagrams of Key Processes

Caption: General workflow for the synthesis of a this compound analogue.

Caption: Hypothesized modulation of the Jasmonate signaling pathway by this compound analogues.

Caption: Logical workflow for the research and development of this compound analogues.

References

- 1. The first total synthesis of the (±)-17-methyl-trans-4,5-methyleneoctadecanoic acid and related analogs with antileishmanial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Defining the functional properties of cyclopropane fatty acid synthase from Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]

using phytomonic acid in lipid membrane fluidity assays

Initial research indicates that "phytomonic acid" is an older term for lactobacillic acid. Lactobacillic acid is a cyclopropane fatty acid found in the lipids of various bacteria. It is important to distinguish this compound (lactobacillic acid) from phytanic acid, a branched-chain fatty acid that accumulates in Refsum disease. While both are fatty acids, their structures and effects on membrane properties differ. This document will focus on the principles and methods for assessing the impact of fatty acids, such as lactobacillic acid, on the fluidity of lipid membranes.

Introduction to Lipid Membrane Fluidity Assays

The fluidity of a cell membrane is a critical biophysical parameter that influences a wide range of cellular processes, including signal transduction, membrane transport, and the function of membrane-bound enzymes. Alterations in membrane fluidity have been implicated in various disease states and are a key consideration in drug development. The incorporation of exogenous molecules, such as fatty acids, can modulate membrane fluidity, making it a crucial aspect to study in pharmacology and cell biology.

Fluorescence spectroscopy is a powerful and widely used technique to probe the dynamic properties of lipid membranes. By incorporating fluorescent probes into the lipid bilayer, researchers can quantitatively assess changes in membrane fluidity. Two of the most common and well-characterized probes for this purpose are Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) and DPH (1,6-diphenyl-1,3,5-hexatriene).

This application note provides detailed protocols for using Laurdan and DPH to measure membrane fluidity, enabling researchers to investigate the effects of compounds like this compound (lactobacillic acid) on cellular or model membranes.

Principles of Membrane Fluidity Measurement

Laurdan and Generalized Polarization (GP)

Laurdan is a fluorescent probe that exhibits a sensitivity to the polarity of its environment.[1][2] Its fluorescent moiety is located at the interface between the glycerol backbone and the acyl chains of the phospholipids. In a more ordered, gel-phase membrane, water penetration is limited, and Laurdan has a blue-shifted emission maximum (~440 nm). In a more fluid, liquid-crystalline phase membrane, there is greater water penetration into the bilayer, leading to a red-shifted emission maximum (~490 nm).

This spectral shift is quantified by calculating the Generalized Polarization (GP) index, which is a ratiometric measurement of the emission intensities at these two wavelengths. A higher GP value corresponds to a more ordered (less fluid) membrane, while a lower GP value indicates a more fluid membrane.

The GP is calculated using the following formula:

GP = (I_440 - I_490) / (I_440 + I_490)

Where:

-

I_440 is the fluorescence intensity at the emission maximum in the gel phase (typically ~440 nm).

-

I_490 is the fluorescence intensity at the emission maximum in the liquid-crystalline phase (typically ~490 nm).

DPH and Fluorescence Anisotropy